molecular formula C14H9ClN2O B2358559 2-(2-Chlorophenoxy)quinoxaline CAS No. 223592-28-7

2-(2-Chlorophenoxy)quinoxaline

Cat. No.: B2358559
CAS No.: 223592-28-7
M. Wt: 256.69
InChI Key: ARCKHELLSLDRAW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring

Scientific Research Applications

2-(2-Chlorophenoxy)quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Quinoxaline and its derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .

Mechanism of Action

Target of Action

Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that this compound may affect similar pathways.

Pharmacokinetics

Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that this compound may have similar effects.

Action Environment

The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of this compound.

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Quinoxalines have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . These effects are likely due to the interactions of quinoxalines with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxalines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoxalines have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinoxalines have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoxalines have been found to interact with various enzymes and cofactors, and they can influence metabolic flux or metabolite levels .

Transport and Distribution

Quinoxalines have been found to interact with various transporters and binding proteins, and they can influence their localization or accumulation .

Subcellular Localization

Quinoxalines have been found to localize in various subcellular compartments, and their activity or function can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chlorophenol with quinoxaline derivatives. One common method includes the reaction of 2-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorophenoxy)quinoxaline is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCKHELLSLDRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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